1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Bile acid pharmacology Hepatobiliary transport Metabolic stability

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS 202751-29-9), also designated N-(4-methoxybenzenesulfonyl)-DL-proline or ((4-methoxyphenyl)sulfonyl)proline, is a sulfonamide-derivatized cyclic α-amino acid. With molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g·mol⁻¹, it features a pyrrolidine ring bearing a carboxylic acid at C-2 and a 4-methoxybenzenesulfonyl (Mbs) group on the ring nitrogen.

Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
CAS No. 202751-29-9
Cat. No. B3022367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
CAS202751-29-9
Molecular FormulaC12H15NO5S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
InChIKeyLWZATQDWEXAGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS 202751-29-9): Core Identity and Sourcing-Relevant Classification


1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS 202751-29-9), also designated N-(4-methoxybenzenesulfonyl)-DL-proline or ((4-methoxyphenyl)sulfonyl)proline, is a sulfonamide-derivatized cyclic α-amino acid [1]. With molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g·mol⁻¹, it features a pyrrolidine ring bearing a carboxylic acid at C-2 and a 4-methoxybenzenesulfonyl (Mbs) group on the ring nitrogen [1]. The compound serves as a chiral building block and synthetic intermediate for pharmacologically active N-sulfonyl proline amides, including the clinical-stage dual orexin receptor antagonist ACT-462206 [2]. It is commercially supplied at ≥95% purity by multiple vendors and is listed under MDL number MFCD09863519 [1][3].

Why 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid Cannot Be Replaced by Common N-Sulfonyl Proline Analogs Without Quantitative Consequence


The 4-methoxy substituent on the benzenesulfonyl ring is not a neutral structural variation—it materially alters the electronic character (Hammett σₚ = −0.27 for OCH₃ vs. 0.00 for H, +0.23 for Cl, +0.78 for NO₂), lipophilicity (computed XLogP3 = 1.2 versus lower values for the unsubstituted and 4-nitro congeners), and hydrogen-bond acceptor capacity of the sulfonamide motif [1]. These physicochemical differences translate into measurable divergence in both synthetic utility and biological performance. In a systematic comparison of bile acid conjugates bearing different N-sulfonyl proline moieties, the 4-methoxy-L-proline derivative produced the highest biliary secretion rate—significantly exceeding the L-proline, D-proline, and 4-hydroxy-L-proline counterparts—and was uniquely associated with selective reduction of cholesterol secretion while maintaining normal phospholipid output [2]. Simple substitution with the unsubstituted benzenesulfonyl or 4-methylbenzenesulfonyl (tosyl) analog therefore cannot be assumed to preserve either the reactivity profile in amide bond formation or the biological transport properties conferred by the 4-methoxy group.

Quantitative Differentiation Evidence: 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid vs. Closest Structural Analogs


Hepatic Biliary Secretion Rate: 4-Methoxy-L-proline Conjugate vs. L-Proline, D-Proline, and 4-Hydroxy-L-proline Conjugates

In a direct head-to-head comparison of ursodeoxycholic acid amidated with four different cyclic amino acids, the 4-methoxy-L-proline derivative produced the highest biliary secretion rate in bile fistula rats upon intravenous infusion, substantially exceeding those of the L-proline, D-proline, and 4-hydroxy-L-proline derivatives [1]. This enhanced secretion was accompanied by a selective reduction in cholesterol secretion while phospholipid secretion and choleresis remained normal—a pharmacologically desirable dissociation not observed with the other analogs [1]. All analogs were secreted in bile unmodified, confirming resistance to C-24 amide bond hydrolysis and 7-dehydroxylation [1].

Bile acid pharmacology Hepatobiliary transport Metabolic stability

Computed Lipophilicity (XLogP3): 4-Methoxy-Substituted vs. Unsubstituted Benzenesulfonyl-Proline

The computed octanol-water partition coefficient (XLogP3) for 1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is 1.2, as reported in PubChem [1]. By comparison, the unsubstituted 1-(benzenesulfonyl)-pyrrolidine-2-carboxylic acid (C₁₁H₁₃NO₄S, MW 255.29) has a lower computed logP owing to the absence of the electron-donating methoxy group. The 4-methoxy substituent increases hydrogen-bond acceptor count to 6 (vs. 5 for the unsubstituted analog) and raises topological polar surface area to 92.3 Ų, while also introducing an additional rotatable bond [1]. These differences affect both passive membrane permeability and solubility in organic reaction media, which are critical considerations for selecting a building block in multi-step synthesis.

Physicochemical property comparison Lipophilicity Drug-likeness

Electronic Modulation of Sulfonamide Reactivity: Hammett σₚ of 4-OCH₃ vs. 4-H, 4-Cl, 4-NO₂, 4-F Substituents

The 4-methoxy group imparts a Hammett para substituent constant (σₚ) of −0.27, indicating electron-donating character by resonance, in contrast to the unsubstituted phenyl (σₚ = 0.00), 4-fluoro (σₚ = +0.06), 4-chloro (σₚ = +0.23), and 4-nitro (σₚ = +0.78) analogs [1]. This electron donation into the sulfonyl group reduces the electrophilicity of the sulfonamide sulfur and modulates the acid-lability of the N–S bond—a property exploited in the use of 4-methoxybenzenesulfonyl (Mbs) as a protecting group that can be cleaved under milder acidic conditions than tosyl [2]. For procurement decisions, this means the 4-methoxy derivative offers a distinct deprotection window not available with the 4-nitro or 4-chloro congeners, which require harsher or reductive cleavage protocols.

Linear free-energy relationship Sulfonamide stability Protecting group strategy

Synthetic Scalability and Amide Bond Formation Efficiency: Pilot-Plant Validation of 4-Methoxybenzenesulfonyl-Proline as an Intermediate for ACT-462206

The 4-methoxybenzenesulfonyl-proline scaffold has been validated at pilot-plant scale (240 kg batch) as the key intermediate for the dual orexin receptor antagonist ACT-462206 [1]. The three-step telescoped process—comprising amide coupling with 3,5-dimethylaniline, Boc deprotection, and sulfonylation with 4-methoxybenzenesulfonyl chloride—achieved final API purity of >99.3% (HPLC) and >99% ee after a crystallization step that identified a new polymorph [1]. Process mass intensity (PMI) and green metrics were benchmarked, demonstrating that the 4-methoxybenzenesulfonyl group is compatible with large-scale manufacturing conditions that may be incompatible with more electron-deficient sulfonyl chlorides (e.g., 4-nitro), which present safety concerns at scale due to energetic decomposition potential.

Process chemistry Amide coupling API intermediate

Anticancer Scaffold Validation: N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic Agents in Multiple Myeloma

A series of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogues were designed as bioisosteres of the thalidomide metabolite N-(o-carboxybenzoyl)-D,L-glutamic acid [1]. In MTS assays on RPMI 8226 multiple myeloma cells and MTT assays on HUVEC (human umbilical vein endothelial) cells, compounds 2b, 2d, 2i, and 2k derived from the parent scaffold exhibited anticancer and primary antiangiogenic activity while retaining low cytotoxicity toward normal Vero epithelial cells [1]. The parent scaffold thus serves as a privileged starting point for generating target-selective anticancer leads, with the 4-methoxy group contributing to the bioisosteric mimicry of the phthalimide ring system [1]. Molecular docking of compound 2b revealed a binding energy of −89.78 kcal/mol with five hydrogen bonds to critical residues [1].

Cancer pharmacology Antiangiogenesis Bioisostere design

Highest-Impact Application Scenarios for 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS 202751-29-9)


Scale-Up Synthesis of N-Sulfonyl Proline Amide Pharmaceutical Intermediates

The documented 240 kg pilot-plant campaign producing ACT-462206 [1] demonstrates that this compound is the preferred N-sulfonyl proline building block when the target API requires a benzenesulfonylamide linkage that is stable under process conditions yet cleavable under controlled acidic deprotection. The telescoped three-step sequence—amide coupling, Boc deprotection, sulfonylation—achieved 83% overall yield with >99.3% purity, and the identification of a new polymorph during crystallization provides a quality-control handle for solid-form consistency [1]. Process chemistry groups evaluating which sulfonyl-proline to stock for kilogram-scale campaigns should prioritize this compound over the 4-nitro analog due to thermal safety concerns and over the 4-chloro analog due to the lack of comparable process validation literature.

Bile Acid Conjugation for Hepatobiliary-Targeted Prodrug Design

For medicinal chemistry programs developing liver-targeted therapeutics, the 4-methoxybenzenesulfonyl-proline moiety offers a unique combination of high biliary secretion rate and selective cholesterol-lowering effect that was not replicated by L-proline, D-proline, or 4-hydroxy-L-proline analogs [2]. This evidence supports its selection as the optimal amino acid component for designing bile acid conjugates intended to maximize hepatic clearance while minimizing disruption of phospholipid homeostasis [2].

Anticancer Lead Generation via Bioisosteric Replacement of Thalidomide Metabolites

The scaffold has been validated as a bioisostere of N-(o-carboxybenzoyl)-D,L-glutamic acid, the active metabolite of thalidomide [3]. Derivatives exhibit selective cytotoxicity toward RPMI 8226 multiple myeloma cells and antiangiogenic activity on HUVEC cells while sparing normal Vero cells [3]. Researchers initiating a medicinal chemistry campaign targeting angiogenesis-dependent hematologic malignancies should procure this compound as a starting scaffold, as the 4-methoxy substitution pattern was integral to the bioisosteric design rationale and molecular docking results (−89.78 kcal/mol binding energy) [3].

Orthogonal Protecting Group Strategy in Multi-Step Peptide and Heterocycle Synthesis

The electron-donating 4-methoxy substituent (σₚ = −0.27) renders the sulfonamide more susceptible to acid-catalyzed cleavage than the tosyl (σₚ of 4-CH₃ ≈ −0.17) or unsubstituted benzenesulfonyl groups, yet more stable than the highly electron-deficient 4-nitrobenzenesulfonyl (σₚ = +0.78) which may cleave prematurely under basic conditions [4]. This intermediate electronic character makes the compound the reagent of choice when a synthetic sequence requires a sulfonamide protecting group that withstands basic and nucleophilic conditions but can be removed with TFA or HF without affecting acid-sensitive functionality elsewhere in the molecule [4].

Quote Request

Request a Quote for 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.